molecular formula C8H6FNO B061647 5-Fluoro-2-methoxybenzonitrile CAS No. 189628-38-4

5-Fluoro-2-methoxybenzonitrile

Cat. No.: B061647
CAS No.: 189628-38-4
M. Wt: 151.14 g/mol
InChI Key: XNCVSNKXADJGOG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . . This compound is characterized by a fluorine atom and a methoxy group attached to a benzene ring, along with a nitrile group.

Preparation Methods

5-Fluoro-2-methoxybenzonitrile can be synthesized through various methods. One common synthetic route involves the fluorination of 2-methoxybenzonitrile. This can be achieved by reacting 2-methoxybenzonitrile with a fluorinating agent such as cesium fluoride in the presence of a suitable solvent like ether . The reaction conditions typically involve heating the mixture to facilitate the substitution of the fluorine atom.

Chemical Reactions Analysis

5-Fluoro-2-methoxybenzonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2-methoxybenzonitrile has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorinated compounds for biological studies.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Fluoro-2-methoxybenzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and applications.

Properties

IUPAC Name

5-fluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCVSNKXADJGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382262
Record name 5-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189628-38-4
Record name 5-Fluoro-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189628-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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